14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[87002,705,7011,15]heptadecan-12-ol is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.
Introduction of Functional Groups: The tert-butyl(dimethyl)silyl and methoxy groups are introduced through selective silylation and methylation reactions, respectively.
Final Functionalization: The hydroxyl group at the 12th position is introduced via selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) to maximize efficiency.
Purification: Employing techniques such as chromatography and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methoxy group would yield a hydroxyl group.
Scientific Research Applications
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s stability and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the silyl group can enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-one: Similar structure but with a ketone group instead of a hydroxyl group.
14-[Tert-butyl(dimethyl)silyl]oxy-8-hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol lies in its specific combination of functional groups and its pentacyclic core, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H46O3Si |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol |
InChI |
InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3 |
InChI Key |
CWPPKHIKAOYONS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.